[3-(2-Aminoethyl)pyrrolidin-1-yl]-cyclopentylmethanone
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Overview
Description
Molecular Structure Analysis
The pyrrolidine ring in the molecule allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Scientific Research Applications
Catalytic Enantioselective Synthesis
The catalytic enantioselective 1,3-dipolar cycloadditions of azomethine ylides are crucial for synthesizing complex compounds with high yield and stereocontrol. These methodologies allow the efficient construction of five-membered heterocycles, such as pyrrolidines, which are pivotal in natural products, pharmaceuticals, and biological probes (Narayan et al., 2014). The use of chiral metal–ligand complexes for enantioselectivity highlights the potential of these reactions in generating biologically relevant compound libraries inspired by natural product scaffolds.
Synthesis of Enantiomeric Polyhydroxyalkylpyrrolidines
The synthesis of enantiomeric polyhydroxyalkylpyrrolidines from 1,3-dipolar cycloadducts demonstrates the application of azomethine ylides in generating biologically interesting molecules. These compounds, despite showing minimal inhibitory activity against β-galactofuranosidase, exemplify the chemical versatility of pyrrolidine derivatives (Oliveira Udry et al., 2016).
Pyrrolidines as Biological Effectors
Pyrrolidines are highlighted for their biological effects and applications in medicine, industry (e.g., dyes, agrochemicals), and scientific research. The study on [3+2] cycloaddition between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene underlines the importance of pyrrolidine synthesis in exploring new therapeutic agents and functional materials (Żmigrodzka et al., 2022).
Homologous Tert-amino Effect
The homologous tert-amino effect facilitates the synthesis of fused 2-benzazepine derivatives, including pyrrolidin-1-yl analogs. This route showcases the synthetic utility of pyrrolidine derivatives in constructing complex heterocyclic frameworks with potential biological activity (Gorulya et al., 2011).
Mechanism of Action
The pyrrolidine ring is characterized by target selectivity, and its derivatives have been reported to have bioactive properties . .
In terms of pharmacokinetics, the introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
Properties
IUPAC Name |
[3-(2-aminoethyl)pyrrolidin-1-yl]-cyclopentylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c13-7-5-10-6-8-14(9-10)12(15)11-3-1-2-4-11/h10-11H,1-9,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGSXSDUOITNEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(C2)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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